Fatty Acid Side Chain Length Distinguishes Glidobactin G from Glidobactin A and C
Glidobactin G contains a C12 (dodeca-2,4-dienoyl) fatty acid side chain, in contrast to Glidobactin A which bears a C8 (octa-2,4-dienoyl) moiety and Glidobactin C which contains a C10 (deca-2,4-dienoyl) chain [1][2]. This structural distinction is functionally consequential: SAR analysis of glidobactin analogs demonstrates that increasing fatty acid chain length from C8 to C12–C14 substantially enhances antitumor activity relative to the parent antibiotics [3].
| Evidence Dimension | Fatty acid side chain composition |
|---|---|
| Target Compound Data | C12 (dodeca-2,4-dienoyl) |
| Comparator Or Baseline | Glidobactin A: C8 (octa-2,4-dienoyl); Glidobactin C: C10 (deca-2,4-dienoyl) |
| Quantified Difference | +4 carbons vs. Glidobactin A; +2 carbons vs. Glidobactin C |
| Conditions | Structural characterization by mass spectrometry and NMR; SAR derived from synthetic analog panel |
Why This Matters
Longer fatty acid chains correlate with improved antitumor potency in this scaffold class, suggesting Glidobactin G may exhibit enhanced activity relative to shorter-chain congeners, though direct potency measurements for Glidobactin G remain unavailable.
- [1] Oka M, Ohkuma H, Kamei H, Konishi M, Oki T, Kawaguchi H. Glidobactins D, E, F, G and H; minor components of the antitumor antibiotic glidobactin. J Antibiot (Tokyo). 1988;41(12):1906-1909. View Source
- [2] Oka M, Ohkuma H, Kamei H, Konishi M, Oki T, Kawaguchi H. Glidobactins A, B and C, new antitumor antibiotics. I. Production, isolation, chemical properties and biological activity. J Antibiot (Tokyo). 1988;41(10):1331-1337. View Source
- [3] Oka M, Nishiyama Y, Ohta S, et al. Chemical modification of the antitumor antibiotic glidobactin. J Antibiot (Tokyo). 1988;41(12):1812-1822. View Source
